molecular formula C13H10F3NO3 B8303954 6,7,8-Trifluoro-1,4-dihydro-1-isopropyl-4-oxoquinoline-3-carboxylic acid

6,7,8-Trifluoro-1,4-dihydro-1-isopropyl-4-oxoquinoline-3-carboxylic acid

Cat. No. B8303954
M. Wt: 285.22 g/mol
InChI Key: APNMPSWZQQNDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04638067

Procedure details

Using the procedure of Example VV with isopropyl amine, 3.0 g (11.33 mmol) of 2,3,4,5-tetrafluoro-β-oxo-benzeneproprionic acid, ethyl ester was converted to 1.21 g of 6,7,8-trifluoro-1,4-dihydro-1-(1-methylethyl)-4oxo-3-quinolinecarboxylic acid, mp 256°-260° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N)(C)C.FC1C(F)=C(F)C(F)=CC=1C(=O)C[C:17]([O:19]CC)=[O:18].[F:23][C:24]1[CH:25]=[C:26]2[C:31](=[C:32]([F:35])[C:33]=1[F:34])[N:30]([CH:36]([CH3:38])[CH3:37])[CH:29]=[C:28](C(O)=O)[C:27]2=[O:42]>>[F:23][C:24]1[CH:25]=[C:26]2[C:31](=[C:32]([F:35])[C:33]=1[F:34])[N:30]([CH:36]([CH3:37])[CH3:38])[C:29]([C:17]([OH:19])=[O:18])=[CH:28][C:27]2=[O:42]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1F)F)F)C(CC(=O)OCC)=O
Step Three
Name
Quantity
1.21 g
Type
reactant
Smiles
FC=1C=C2C(C(=CN(C2=C(C1F)F)C(C)C)C(=O)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC=1C=C2C(C=C(N(C2=C(C1F)F)C(C)C)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.